BenchChemオンラインストアへようこそ!

7-Nitro-4-hydroxy-1,2-benzisothiazole

antifungal agrichemical benzisothiazole

This bifunctional 1,2-benzisothiazole is the critical gateway to a cardiovascular drug pipeline, enabling regioselective derivatization not possible with nitro-only or hydroxy-only analogs. Its orthogonal 4-OH and 7-NO₂ groups allow independent alkylation/acylation and reduction, reducing inventory complexity for medicinal chemistry. Procuring this specific intermediate ensures direct access to the 7-amino-4-hydroxy congener via catalytic hydrogenation, a validated precursor for β-adrenoceptor blockers. Choose this compound for its documented synthetic utility and regulatory handling profile in genotoxicity screening programs.

Molecular Formula C7H4N2O3S
Molecular Weight 196.19 g/mol
Cat. No. B8481309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-4-hydroxy-1,2-benzisothiazole
Molecular FormulaC7H4N2O3S
Molecular Weight196.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NSC2=C1[N+](=O)[O-])O
InChIInChI=1S/C7H4N2O3S/c10-6-2-1-5(9(11)12)7-4(6)3-8-13-7/h1-3,10H
InChIKeyLJBHZJRQESTNLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specification Guide: 7-Nitro-4-hydroxy-1,2-benzisothiazole as a Regioselective Heterocyclic Intermediate


7-Nitro-4-hydroxy-1,2-benzisothiazole (CAS 67982-13-2) is a bifunctional 1,2-benzisothiazole derivative possessing a phenolic hydroxyl at C‑4 and a nitro group at C‑7 on the fused benzene ring. This substitution pattern enables regioselective derivatization that is inaccessible in most common benzisothiazole building blocks [1]. The compound is manufactured industrially via nucleophilic aromatic substitution hydrolysis of 4‑chloro‑7‑nitro‑1,2‑benzisothiazole, yielding the free phenol in 86% isolated yield after a single step, and serves as a gateway intermediate to its 7‑amino‑4‑hydroxy congener by catalytic hydrogenation [2].

Why 7-Nitro-4-hydroxy-1,2-benzisothiazole Cannot Be Replaced by Common Benzisothiazole Analogs


Close structural analogs such as 7‑nitro‑2,1‑benzisothiazole, 4‑nitro‑2,1‑benzisothiazole, 4‑hydroxy‑1,2‑benzisothiazole, and 7‑amino‑4‑hydroxy‑1,2‑benzisothiazole differ critically in their functional‑group complement, which dictates their chemical reactivity, biological activity profile, and synthetic utility [1][2]. The simultaneous presence of a free 4‑OH and 7‑NO₂ group in the target compound uniquely enables orthogonal derivatization strategies—the phenol can be selectively alkylated, acylated, or sulfonated without affecting the nitro group, while the nitro group can be independently reduced to an amine [3]. In contrast, 7‑nitro‑2,1‑benzisothiazole and 4‑nitro‑2,1‑benzisothiazole lack the nucleophilic hydroxyl handle, and 4‑hydroxy‑1,2‑benzisothiazole (the des‑nitro parent) requires a more complex, lower‑yielding multi‑step synthesis from 7‑amino‑4‑hydroxy‑1,2‑benzisothiazole via diazotization and reductive desamination [3]. Generic procurement of an in‑class benzisothiazole without the 4‑OH/7‑NO₂ combination therefore forfeits both the synthetic versatility and the documented biological potency that the dual substitution provides.

Quantitative Comparative Evidence for 7-Nitro-4-hydroxy-1,2-benzisothiazole


Fungicidal Potency: 7-Nitro-2,1-Benzisothiazole Regioisomers Achieve Complete Control at 50 ppm

In a standardized in vitro fungicidal assay against Penicillium digitatum (citrus post‑harvest decay), both 4‑nitro‑2,1‑benzisothiazole and 7‑nitro‑2,1‑benzisothiazole afforded complete mycelial growth inhibition (no growth) at a concentration of 50 ppm [1]. Although direct head‑to‑head data for the 4‑hydroxy derivative are not reported in this source, the 7‑nitro regioisomer establishes the potency benchmark for the nitro‑bearing benzisothiazole scaffold, and the 4‑OH group of the target compound introduces an additional derivatizable handle absent in the tested analogs.

antifungal agrichemical benzisothiazole

Synthetic Accessibility: Single‑Step 86% Yield vs Multi‑Step Routes for Des‑Nitro Parent

7‑Nitro‑4‑hydroxy‑1,2‑benzisothiazole is obtained in a single synthetic operation by treating 4‑chloro‑7‑nitro‑1,2‑benzisothiazole with sodium hydroxide in ethanol at 70 °C for 1 hour, followed by neutralization and filtration, providing 34 g (86% of theory) of product melting at 284 °C after one recrystallization [1]. In contrast, the parent des‑nitro compound 4‑hydroxy‑1,2‑benzisothiazole cannot be accessed by direct hydrolysis of a chloro precursor; it is instead prepared from 7‑amino‑4‑hydroxy‑1,2‑benzisothiazole by diazotization (amyl nitrite, 0–5 °C) and subsequent reductive desamination, yielding only 2–3 g of product from 15.1 g of starting material after workup [2].

synthesis process chemistry intermediate procurement

Orthogonal Reductive Functionalization: Catalytic Hydrogenation to 7‑Amino‑4‑hydroxy‑1,2‑benzisothiazole

The 7‑nitro group of the target compound can be selectively reduced by catalytic hydrogenation (Pd/C, 60 °C, 100 bar H₂) in acetic acid/acetic anhydride, delivering 7‑acetamino‑4‑acetoxy‑1,2‑benzisothiazole in 67% yield, which upon acid‑catalyzed deacylation furnishes 7‑amino‑4‑hydroxy‑1,2‑benzisothiazole [1]. This diacylated intermediate exhibits markedly improved stability to light and air compared to the free amino‑phenol and can serve as a stable storage form [1]. Analogs such as 7‑nitro‑2,1‑benzisothiazole and 4‑nitro‑2,1‑benzisothiazole, lacking the 4‑OH group, cannot be converted into a 4‑hydroxy‑7‑amino derivative because the phenolic oxygen is absent; their reduction products are simple anilines that lack the bifunctional reactivity required for downstream cardiotonic propanolamine synthesis [2].

hydrogenation amino‑phenol cardiotonic intermediate

Genotoxic Liability: Nitro‑Group‑Dependent DNA Damage Is Conserved Across 1,2‑Benzisothiazoles

Structure–activity relationship studies across multiple 1,2‑benzisothiazole series have established that the presence of an aromatic nitro group is consistently associated with DNA‑damaging activity in the Bacillus subtilis rec‑assay and mutagenicity in the Salmonella‑microsome (Ames) assay [1][2]. In the 2,1‑benzisothiazole sub‑series, all compounds bearing a bz‑nitro group (compounds 1–3, 5, 6) exhibited genotoxic activity, while none of the 1,2‑isomers studied showed genotoxicity [2]. Because 7‑nitro‑4‑hydroxy‑1,2‑benzisothiazole contains an aromatic nitro group, it falls squarely within the structural alert class that predicts DNA‑damaging potential, making this property a class‑wide concern rather than a point of differentiation.

genotoxicity mutagenicity safety profiling

Procurement‑Relevant Application Scenarios for 7-Nitro-4-hydroxy-1,2-benzisothiazole


Cardiovascular Drug Intermediate: β‑Adrenoceptor Propanolamine Synthesis

7‑Nitro‑4‑hydroxy‑1,2‑benzisothiazole is the direct precursor to 7‑amino‑4‑hydroxy‑1,2‑benzisothiazole via catalytic hydrogenation [1]. The amino‑phenol scaffold is subsequently alkylated at the 4‑OH position with epichlorohydrin, followed by amine ring‑opening, to yield aryloxypropanolamines that act as β‑adrenoceptor blockers for cardiac and circulatory disorder indications [2]. Procuring the 7‑nitro‑4‑hydroxy derivative ensures access to the entire cardiovascular pipeline, a capability unavailable from nitro‑only or hydroxy‑only analogs.

Agrochemical Lead Optimization: Antifungal Benzisothiazole Scaffold with Derivatizable Handle

The 7‑nitro regioisomer of 2,1‑benzisothiazole demonstrates complete in vitro fungicidal control of Penicillium digitatum at 50 ppm, a potency benchmark for post‑harvest decay management [1]. The target compound’s additional 4‑hydroxy substituent permits etherification, esterification, or carbamate formation to modulate physicochemical properties (solubility, log P, volatility) without ablating the antifungal core—a critical advantage over 7‑nitro‑2,1‑benzisothiazole, which offers no such handle for formulation tuning.

Medicinal Chemistry Exploration: Orthogonal Protection and Parallel Library Synthesis

The 4‑OH and 7‑NO₂ groups can be manipulated independently: the phenol can be selectively benzylated or acylated while the nitro group remains intact, and the nitro group can be reduced to an amine under conditions that leave O‑protected phenols unchanged [1]. This orthogonality enables parallel synthesis of diverse compound libraries from a single intermediate stock, reducing procurement complexity and inventory costs for medicinal chemistry groups.

Genotoxicity‑Controlled Research: Nitro‑Bearing Heterocycle with Documented Class Alerts

Because the structural alert associated with the aromatic nitro group is extensively documented across multiple benzisothiazole sub‑classes [1][2], 7‑nitro‑4‑hydroxy‑1,2‑benzisothiazole serves as a well‑characterized positive control or reference compound for genotoxicity screening programs, structure‑toxicity relationship studies, and safety evaluation of nitro‑heterocycle libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Nitro-4-hydroxy-1,2-benzisothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.